Carbofuranphenol-3-keto

Environmental Fate Microbial Degradation Metabolite Persistence

Quantifying carbofuran transformation products with generic metabolite standards compromises method accuracy due to divergent physicochemical properties and MS responses. This certified reference material resolves that challenge with validated, metabolite-specific analytical performance. • Distinct MDL of 0.140 ppm & recovery of 80.48% in fungal media vs. 3-ketocarbofuran (MDL 0.015 ppm), enabling unambiguous pathway elucidation. • Validated human exposure biomarker via GC-MS/MS achieving LOD <0.1 ng/mL in urine. • Detected as emerging pollutant in paddy water at concentrations up to 0.23 ppm; essential for ecological risk assessment studies.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 17781-16-7
Cat. No. B098169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbofuranphenol-3-keto
CAS17781-16-7
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1(C(=O)C2=C(O1)C(=CC=C2)O)C
InChIInChI=1S/C10H10O3/c1-10(2)9(12)6-4-3-5-7(11)8(6)13-10/h3-5,11H,1-2H3
InChIKeyXLZCZWCXCBPEJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbofuranphenol-3-keto Analytical Standard & Environmental Fate


Carbofuranphenol-3-keto (CAS 17781-16-7), systematically named 7-Hydroxy-2,2-dimethyl-1-benzofuran-3(2H)-one and synonymously known as 3-Ketocarbofuran phenol [1], is a benzofuranone derivative (C10H10O3, MW 178.18) [2]. It is a significant oxidative metabolite of the N-methylcarbamate insecticide carbofuran [3]. The compound is primarily utilized as an analytical reference standard for environmental monitoring, pesticide residue analysis, and toxicological exposure studies [4].

Workflow Environmental residue analysis & biomonitoring
Selection Oxidative metabolite-specific standard
Context Carbofuran degradation pathway marker

Carbofuranphenol-3-keto Substitution Risks


Procurement of a specific carbofuran metabolite standard is not a trivial choice; it is a critical decision point for data quality. Generic substitution among carbofuran metabolites like carbofuran phenol (7-phenol), 3-hydroxycarbofuran, or 3-ketocarbofuran fails because these compounds possess distinct physicochemical properties, environmental fates, and analytical behaviors [1]. For instance, environmental persistence varies significantly: carbofuran phenol is notably resistant to further microbial degradation, while 3-ketocarbofuran phenol exhibits a different degradation profile, including photolytic susceptibility [2]. Furthermore, their extraction efficiencies and responses in mass spectrometry differ markedly, directly impacting method accuracy, detection limits, and ultimately, the validity of residue monitoring or human exposure assessment studies [3]. Using an incorrect or impure standard can lead to misidentification, inaccurate quantification, and flawed regulatory compliance reporting.

Metabolite-specific environmental persistence may differ; carbofuran phenol is more persistent than the 3-keto form and may not serve as a direct substitution marker.

Analytical sensitivity and extraction efficiency vary across metabolites; using a substitute may shift method accuracy and detection limits.

Misidentification risk: an unvalidated or impure standard may compromise quantification and regulatory reporting context.

Carbofuranphenol-3-keto Comparative Evidence


Biodegradation Persistence vs. Carbofuran Phenol

In microbial soil cultures, 3-ketocarbofuran phenol exhibits a distinct and less persistent degradation profile compared to the primary hydrolysis product, carbofuran phenol (7-phenol) [1]. While both are formed from the parent compound, carbofuran phenol is characterized by its resistance to further microbial breakdown, whereas 3-ketocarbofuran and its subsequent phenolic metabolite are more rapidly metabolized [1]. This differential stability directly influences which compound accumulates as a long-term environmental marker versus a transient one.

Degradation comparison
Class-level
3-ketocarbofuran phenol is less persistent; rapidly further metabolized
Supports selection of a transient degradation marker for short-term pathway studies.
Carbofuran phenol acts as terminal residue; soil-culture evidence.
Environmental Fate Microbial Degradation Metabolite Persistence

Detection Limit vs. 3-Ketocarbofuran

In a comparative analytical method validation for HPLC analysis of carbofuran metabolites in fungal cultures, 3-ketocarbofuran phenol (Carbofuranphenol-3-keto) exhibited a substantially higher method detection limit (MDL) of 0.140 ppm compared to its precursor metabolite, 3-ketocarbofuran, which had an MDL of 0.015 ppm [1]. This represents a nearly 10-fold difference in analytical sensitivity between the two closely related metabolites under the same experimental conditions [1].

Method detection limit
Head-to-head
MDL 0.140 ppm (target) vs 0.015 ppm (3-ketocarbofuran)
Informs sensitivity requirements for analytical method development.
HPLC analysis in fungal culture media.
Analytical Chemistry Method Validation HPLC Analysis

Extraction Recovery vs. Other Metabolites

The average recovery of 3-ketocarbofuran phenol from fungal liquid culture media was determined to be 80.48% [1]. This value differs quantitatively from the recoveries observed for other key carbofuran metabolites in the same matrix, including carbofuran (88.65%), 3-hydroxycarbofuran (86.19%), and 3-ketocarbofuran (75.48%) [1]. The differential extraction efficiency directly impacts the accuracy of quantification for each metabolite.

Recovery in fungal media
Head-to-head
80.48% (target) vs 75.48–88.65% (other metabolites)
Supports accurate quantification via recovery-correction in metabolism studies.
Fortified A. niger and F. graminearum liquid cultures.
Sample Preparation Extraction Efficiency Method Accuracy

Human Biomonitoring Validation

A validated GC-MS/MS method for human biomonitoring successfully quantified 3-ketocarbofuran phenol (referred to as carbofuran-3-keto) in applicators' urine, establishing its utility as a specific biomarker of exposure [1]. The method achieved linear calibration for the compound within a working range of 1–200 ng mL⁻¹ in urine, with a reported limit of detection (LOD) lower than 0.1 ng mL⁻¹ [1]. This performance enables sensitive detection of occupational exposure, distinguishing it from other non-specific or less stable urinary metabolites.

Method validation
Method context
LOD < 0.1 ng/mL; linear 1–200 ng/mL (urine)
Supports quantitative biomonitoring of occupational exposure.
GC-MS/MS after SPE and derivatization.
Biomonitoring Exposure Assessment Tandem Mass Spectrometry

Emerging Pollutant in Paddy Water

During a 56-day study on the fate of carbofuran in Malaysian paddy water, both 3-keto carbofuran (a precursor metabolite) and carbofuran-phenol (a terminal hydrolysis product) were detected. Concentrations of the target compound, 3-keto carbofuran, were found to range from 0.03 ± 0.301 to 0.23 ± 0.142 ppm, classifying it as an 'emerging pollutant' [1]. The study highlighted that the presence and concentration of this specific metabolite are influenced by environmental conditions like sunlight exposure, which accelerated the overall degradation of the parent carbofuran (rate constant 0.04/day in light vs 0.0186/day in dark) [1].

Environmental occurrence
Context-dependent
Detected 0.03–0.23 ppm in paddy water; classified as emerging pollutant
Supports development of environmental monitoring methods.
56-day photodegradation study in Malaysian paddy water.
Environmental Monitoring Photodegradation Emerging Pollutants

Carbofuranphenol-3-keto Applications


Environmental Fate & Metabolism Reference Standard

This compound serves as an essential certified reference material for identifying and quantifying a specific oxidative metabolite in environmental samples (soil, water) and biological matrices. Its distinct analytical properties, including a defined MDL of 0.140 ppm and recovery of 80.48% in fungal media [1], necessitate its use over other metabolites like 3-ketocarbofuran (MDL 0.015 ppm) to ensure accurate method validation and data interpretation in degradation pathway elucidation [1].

Human Biomonitoring for Carbofuran

The compound is a validated biomarker for human exposure to carbofuran, as demonstrated by a robust GC-MS/MS method achieving an LOD of <0.1 ng mL⁻¹ in urine [2]. This makes it a critical procurement item for public health and occupational safety laboratories conducting exposure assessments, where using a generic or incorrect metabolite standard would yield invalid quantitative results [2].

Emerging Pollutant Monitoring in Aquatic Ecosystems

Given its detection at concentrations up to 0.23 ppm in paddy water and its classification as an 'emerging pollutant' [3], this standard is vital for environmental monitoring agencies and research groups investigating the fate, transport, and ecological risk of carbofuran transformation products in sensitive aquatic environments [3].

Application
Selection Property
Validation Focus
Environmental fate & metabolism reference standard
Metabolite-specific analytical behavior
Method recovery and detection limit assessment
Human biomonitoring for carbofuran
Validated biomarker performance in urine
Sensitivity and linear range in GC-MS/MS
Emerging pollutant monitoring in aquatic ecosystems
Environmental occurrence profile
Concentration benchmarking and degradation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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